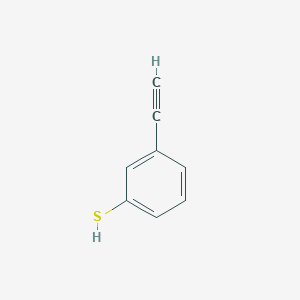
3-Ethynylbenzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylbenzenethiol is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethynylbenzenethiol can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for higher yields and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Ethynylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkenes, alkanes.
Substitution: Nitrobenzenes, sulfonated benzenes, halogenated benzenes.
Scientific Research Applications
3-Ethynylbenzenethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-Ethynylbenzenethiol involves its interaction with molecular targets through the thiol and ethynyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The ethynyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethynylbenzenethiol
- 4-Ethynylbenzenethiol
- 3-Ethynylthiophene
Uniqueness
Compared to its isomers, it may exhibit different reactivity in electrophilic aromatic substitution reactions and distinct biological activities .
Properties
CAS No. |
1638942-77-4 |
|---|---|
Molecular Formula |
C8H6S |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
3-ethynylbenzenethiol |
InChI |
InChI=1S/C8H6S/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H |
InChI Key |
MWMHNOAARFIRCB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















